REACTION_SMILES
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[Br-:10].[Br-:11].[Br-:9].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[NH2:1][c:2]1[n:3][cH:4][cH:5][c:6]([NH2:8])[n:7]1.[nH+:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[nH+:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[nH+:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1>>[NH2:1][c:2]1[n:3][cH:4][c:5]([Br:9])[c:6]([NH2:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccnc(N)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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c1cc[nH+]cc1
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Name
|
|
Type
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product
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Smiles
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Nc1ncc(Br)c(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |